Ethyl 7-hydroxy-1H-indazole-5-carboxylate

Medicinal Chemistry Synthetic Intermediates Pharmacophore Design

Ethyl 7-hydroxy-1H-indazole-5-carboxylate (CAS 1197944-13-0) is a dual-functional indazole intermediate critical for medicinal chemistry. The 7-hydroxy group enables targeted O‑alkylation or esterification, while the 5‑ethyl carboxylate provides a convenient anchor for hydrolysis and amide coupling. This combination makes it indispensable for constructing kinase inhibitors, PROTACs, and novel NSAID candidates. Procuring this high‑purity building block accelerates SAR studies, probe development, and early‑stage drug discovery.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1197944-13-0
Cat. No. B1399877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxy-1H-indazole-5-carboxylate
CAS1197944-13-0
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C(=C1)O)NN=C2
InChIInChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12)
InChIKeyHUZCBEDXVPHTFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-hydroxy-1H-indazole-5-carboxylate (CAS 1197944-13-0): Procurement-Focused Overview of a 7-Hydroxy Indazole-5-carboxylate Scaffold


Ethyl 7-hydroxy-1H-indazole-5-carboxylate (CAS 1197944-13-0) is a heterocyclic small molecule with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . This compound serves as a versatile building block in medicinal chemistry and chemical biology , belonging to the class of indazole derivatives. Its structure combines an indazole core with a hydroxyl group at the 7-position and an ethyl carboxylate ester at the 5-position, making it a key intermediate for the synthesis of more complex bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents [1].

Why Ethyl 7-hydroxy-1H-indazole-5-carboxylate (CAS 1197944-13-0) Cannot Be Directly Substituted by Unsubstituted or 7-Des-Hydroxy Analogs


Generic substitution with other ethyl indazole-5-carboxylates or 7-unsubstituted indazoles is inadvisable due to the critical role of the 7-hydroxy group. This hydroxyl moiety profoundly influences the compound's hydrogen-bonding capacity, electronic properties, and metabolic profile, which are essential for its utility as a synthetic intermediate and for modulating bioactivity in downstream derivatives. Replacing it with a hydrogen atom (e.g., ethyl 1H-indazole-5-carboxylate) removes a key synthetic handle for further derivatization (e.g., ether formation, glycosylation) and can abolish specific interactions with biological targets that rely on the 7-OH as a pharmacophoric element . The following evidence sections detail the specific, quantifiable differentiations where data exists.

Product-Specific Evidence Guide for Ethyl 7-hydroxy-1H-indazole-5-carboxylate (CAS 1197944-13-0): Quantified Differentiation vs. Comparators


Structural Differentiation: 7-Hydroxy Substitution as a Critical Functional Handle

The presence of a hydroxyl group at the 7-position distinguishes Ethyl 7-hydroxy-1H-indazole-5-carboxylate from its direct analog, Ethyl 1H-indazole-5-carboxylate (CAS 192944-51-7), which lacks this functional group. This difference is not merely structural; the 7-OH provides a site for further functionalization, such as O-alkylation, esterification, or glycosylation, which is absent in the unsubstituted analog. This synthetic versatility is crucial for generating diverse libraries of indazole-based compounds for structure-activity relationship (SAR) studies .

Medicinal Chemistry Synthetic Intermediates Pharmacophore Design

Lipophilicity and Metabolic Stability Advantage of the Indazole Core Over Phenol Bioisosteres

The indazole ring system, as present in the target compound, is a well-established bioisostere for phenol. Indazole is more lipophilic than phenol and is less susceptible to Phase I and Phase II metabolism, which can lead to improved oral bioavailability and longer half-lives for drug candidates . While direct comparative data for this specific compound against its phenol analog is not available, this class-level inference highlights a key rationale for selecting this scaffold over a phenolic one in drug discovery programs.

Drug Metabolism Pharmacokinetics Bioisosterism

Documented Purity and Analytical Consistency for Reproducible Research

Reliable procurement depends on consistent quality. The target compound is commercially available with a specified purity of 95% and up to 97% [1] from various vendors. The availability of detailed analytical data, including 1H NMR spectra (400 MHz in DMSO-d6), ensures structural integrity and purity, which is critical for reproducible synthetic and biological experiments . In contrast, the unsubstituted analog Ethyl 1H-indazole-5-carboxylate may be offered at varying purities but lacks the specific 7-hydroxy functionality required for certain applications.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Research and Industrial Application Scenarios for Ethyl 7-hydroxy-1H-indazole-5-carboxylate (CAS 1197944-13-0)


Synthesis of 7-O-Substituted Indazole Derivatives for Kinase Inhibitor Development

The 7-hydroxy group is a key synthetic handle for introducing a variety of substituents (e.g., alkyl, aryl, glycosyl) onto the indazole core via O-alkylation or esterification. This is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of kinase inhibitors, where the indazole scaffold often serves as a hinge-binding motif [1]. Procurement of this compound is essential for any project exploring SAR at the 7-position.

Construction of Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The ethyl carboxylate at the 5-position provides a convenient anchor point for further elaboration, such as hydrolysis to the carboxylic acid for amide coupling. This is valuable for creating bifunctional molecules, including PROTACs (Proteolysis Targeting Chimeras), where the indazole core can be used as a ligand for an E3 ligase or a target protein . The compound's dual functionality (7-OH and 5-COOEt) makes it a versatile intermediate for building complex molecular architectures.

Preparation of Anti-inflammatory and Analgesic Lead Candidates

Indazole derivatives, particularly those with 7-hydroxy substitution, have been explored for their anti-inflammatory and analgesic properties [1]. Ethyl 7-hydroxy-1H-indazole-5-carboxylate serves as a critical starting material for synthesizing and optimizing new chemical entities in this therapeutic area. Its procurement is necessary for laboratories engaged in the discovery and development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other pain-relief agents.

Academic Research into Indazole-based Bioisosterism and Chemical Biology Tools

This compound is an ideal model system for academic research exploring the use of indazole as a phenol bioisostere [1]. It can be used to synthesize probes for chemical biology studies, allowing researchers to investigate the impact of replacing a phenol with an indazole on target engagement, cellular permeability, and metabolic stability. Its procurement supports fundamental research into medicinal chemistry principles and tool compound development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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